Studies have explored the interesting surface reactivity of 1-Chloropentane arising from its stereoisomerism. When interacting with Si(100)-2×1 surfaces, 1-Chloropentane forms asymmetric ("A") and symmetric ("S") pairs. Research by Harikumar et al. (2011) found that this isomerism significantly affects reactivity. The "A" isomer exhibits a much higher rate of thermal reaction compared to the "S" isomer in chlorinating room-temperature silicon. This finding contributes to a deeper understanding and potential harnessing of the reactivity of chloroalkanes on silicon surfaces, which is crucial for the development of advanced electronic materials [1].
Harikumar, K. C., Lee, T.-W., & Lin, S.-H. (2011). Unexpected Isomer-Specific Thermal Chlorination of n-Pentyl Chloride on Si(100)-2×1: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry C, 115(43), 21722-21729.
Molecular spectroscopy techniques like Raman and far-infrared spectroscopy utilize 1-Chloropentane (and similar compounds) to analyze their molecular structure. These studies help assign torsional force constants in secondary chlorides, such as 1-Chloropentane. Research by Moore et al. (1973) provided deeper insights into the molecular behavior of 1-Chloropentane and related compounds through such spectroscopic analysis [2].
Moore, D. J., Whiffen, D. H., & Lovas, F. J. (1973). Raman and far-infrared spectra of some chloro- and fluoro-pentanes. Molecular Physics, 25(1), 139-155.
-Chloropentane serves as a tool in research exploring the kinetics of polymer reactions. Studies, such as those by Okamoto et al. (1982), examine its reaction with living polystyrene to understand the kinetic effects in intermolecular reactions between reactive polymer chain-ends. This research lays the groundwork for comprehending the behavior of polymers in various chemical environments, which is crucial for the development of novel polymeric materials with specific properties [3].
Okamoto, S., Matsuda, T., & Saegusa, T. (1982). Intermolecular and Intramolecular Reactions of Living Polystyrene with Chlorides. Macromolecules, 15(3), 958-961.
1-Chloropentane is an alkyl halide with the chemical formula C5H11Cl. It appears as a colorless, flammable liquid with a boiling point of approximately 108°C and a density of 0.88 g/cm³ at 25°C. This compound is characterized by its low water solubility and is primarily used as a reagent in organic synthesis .
1-Chloropentane is a flammable liquid with a low flash point (around 35 °C) and can readily ignite. It is also considered a moderate health hazard. Inhalation can cause irritation of the respiratory tract, and prolonged exposure can lead to central nervous system depression []. Skin contact can cause irritation and defatting. Due to its lipophilic nature (attracted to fats), it can be absorbed through the skin.
Here are some safety precautions to consider when handling 1-Chloropentane:
The primary applications of 1-chloropentane include:
Research on interaction studies involving 1-chloropentane has focused on its solubility and mixing behavior with various solvents. It exhibits varying solubility characteristics depending on the co-solvent used, indicating non-ideal mixing behavior, particularly with hydrocarbons like heptane .
1-Chloropentane shares similarities with several other alkyl halides. Below is a comparison highlighting its uniqueness:
Compound | Formula | Reactivity | Unique Features |
---|---|---|---|
1-Bromopentane | C5H11Br | Higher reactivity than 1-chloropentane due to weaker carbon-bromine bond | More reactive than 1-chloropentane |
1-Iodopentane | C5H11I | Even higher reactivity due to weaker carbon-iodine bond | Most reactive among the similar compounds |
1-Chlorohexane | C6H13Cl | Similar reactivity but slightly different physical properties due to an additional carbon atom | Longer carbon chain affects boiling point and reactivity |
1-Chloropentane's balance of reactivity and stability makes it a versatile intermediate in organic synthesis, distinguishing it from its halogenated counterparts .
Flammable;Irritant